Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate is an organic compound with the molecular formula C12H9F2NO2 and a molecular weight of 237.2 g/mol It is a derivative of propenoic acid and is characterized by the presence of cyano and difluorophenyl groups
Preparation Methods
The synthesis of ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,4-difluorobenzaldehyde in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Common reagents used in these reactions include hydrogen gas with a catalyst for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a building block for complex chemical synthesis.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate can be compared with similar compounds such as:
Ethyl 2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoate: This compound has methoxy groups instead of fluorine atoms, which can affect its reactivity and biological activity.
Ethyl 2-cyano-3-(4-nitrophenyl)prop-2-enoate:
Ethyl 2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoate: Hydroxy groups can increase the compound’s solubility and reactivity in aqueous environments.
The uniqueness of this compound lies in its difluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H9F2NO2 |
---|---|
Molecular Weight |
237.20 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(3,4-difluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C12H9F2NO2/c1-2-17-12(16)9(7-15)5-8-3-4-10(13)11(14)6-8/h3-6H,2H2,1H3 |
InChI Key |
DLTJIBLUUMKTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=C(C=C1)F)F)C#N |
Origin of Product |
United States |
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